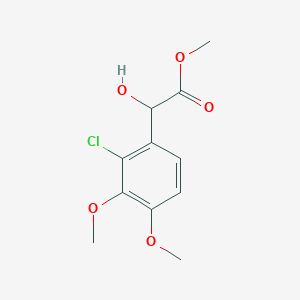
(1R,2R,3R,5R)-5-amino-2,3-dihydroxycyclohexyl acetate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2R,3R,5R)-5-amino-2,3-dihydroxycyclohexyl acetate hydrochloride is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a cyclohexane ring with amino and dihydroxy functional groups, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R,3R,5R)-5-amino-2,3-dihydroxycyclohexyl acetate hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a cyclohexane derivative.
Functional Group Introduction: Amino and dihydroxy groups are introduced through a series of reactions, including amination and hydroxylation.
Acetylation: The compound is then acetylated to form the acetate ester.
Hydrochloride Formation: Finally, the acetate ester is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and advanced purification methods like crystallization and chromatography are often employed.
Chemical Reactions Analysis
Types of Reactions
(1R,2R,3R,5R)-5-amino-2,3-dihydroxycyclohexyl acetate hydrochloride can undergo various chemical reactions, including:
Oxidation: The dihydroxy groups can be oxidized to form diketones.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The acetate group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of diketones.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted cyclohexane derivatives.
Scientific Research Applications
(1R,2R,3R,5R)-5-amino-2,3-dihydroxycyclohexyl acetate hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1R,2R,3R,5R)-5-amino-2,3-dihydroxycyclohexyl acetate hydrochloride involves its interaction with specific molecular targets and pathways. The amino and dihydroxy groups allow it to form hydrogen bonds and interact with enzymes and receptors, potentially modulating their activity. This compound may also participate in redox reactions, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
- (1R,2R,3R,5R)-2-amino-6,6-dimethylbicyclo[3.1.1]heptan-3-carboxylate hydrochloride .
- Methyl (1R,2R,3S,5R)-3-(benzoyloxy)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate hydrochloride .
- (1R,2R,3R,5R)-1,2,5-triethyl-3-methylcyclohexane .
Uniqueness
(1R,2R,3R,5R)-5-amino-2,3-dihydroxycyclohexyl acetate hydrochloride is unique due to its specific arrangement of functional groups on the cyclohexane ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C8H16ClNO4 |
|---|---|
Molecular Weight |
225.67 g/mol |
IUPAC Name |
[(1R,2R,3R,5R)-5-amino-2,3-dihydroxycyclohexyl] acetate;hydrochloride |
InChI |
InChI=1S/C8H15NO4.ClH/c1-4(10)13-7-3-5(9)2-6(11)8(7)12;/h5-8,11-12H,2-3,9H2,1H3;1H/t5-,6-,7-,8-;/m1./s1 |
InChI Key |
TYNKHEMGVDFCKP-XNJRRJNCSA-N |
Isomeric SMILES |
CC(=O)O[C@@H]1C[C@@H](C[C@H]([C@H]1O)O)N.Cl |
Canonical SMILES |
CC(=O)OC1CC(CC(C1O)O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{7-chloro-3-methyl-2H,3H-furo[2,3-c]pyridin-3-yl}methanol](/img/structure/B13473821.png)

![{5-oxaspiro[3.5]nonan-2-yl}methanol, Mixture of diastereomers](/img/structure/B13473832.png)

![2-[4-Fluoro-2-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B13473852.png)
![2-amino-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-4-ol dihydrochloride](/img/structure/B13473855.png)

![rac-tert-butyl N-[(1R,2S)-2-(chloromethyl)cyclobutyl]carbamate](/img/structure/B13473877.png)
![(1S)-1-phenyl-1-[(2R)-pyrrolidin-2-yl]ethan-1-olhydrochloride](/img/structure/B13473880.png)

![2-Bromo-6-methylthieno[3,2-b]pyridine](/img/structure/B13473891.png)
![4-methyl-N-[(3-methylidenecyclobutyl)methyl]benzene-1-sulfonamide](/img/structure/B13473895.png)


